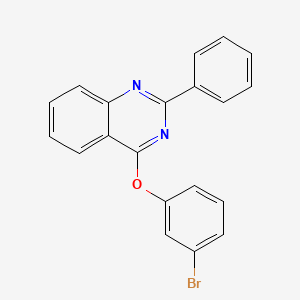

4-(3-Bromophenoxy)-2-phenylquinazoline

描述

Significance of the Quinazoline (B50416) Scaffold in Academic Research

The quinazoline nucleus is a recurring motif in a multitude of biologically active compounds. Its derivatives have been extensively investigated and have shown a wide spectrum of pharmacological activities. This has led to the development of several clinically approved drugs for various therapeutic areas. The versatility of the quinazoline ring system allows for substitutions at multiple positions, enabling the fine-tuning of its physicochemical and biological properties. This adaptability has cemented its importance in drug discovery and development, with ongoing research continually uncovering new potential applications.

Scope and Focus of Research on 4-(3-Bromophenoxy)-2-phenylquinazoline within the Quinazoline Class

Within the extensive family of quinazoline derivatives, this compound has been a subject of scientific interest primarily as a synthetic intermediate and a potential scaffold for the development of novel compounds with specific biological activities. The presence of three distinct functionalities—the quinazoline core, the 2-phenyl group, and the 4-(3-bromophenoxy) substituent—offers multiple points for further chemical modification. Research on this particular molecule tends to focus on its synthesis, characterization, and its potential as a precursor for more complex molecules with potential applications in medicinal chemistry. While broad studies on quinazoline derivatives are abundant, specific research solely dedicated to the biological profile of this compound is more limited, highlighting an area for future investigation.

Structure

3D Structure

属性

IUPAC Name |

4-(3-bromophenoxy)-2-phenylquinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13BrN2O/c21-15-9-6-10-16(13-15)24-20-17-11-4-5-12-18(17)22-19(23-20)14-7-2-1-3-8-14/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMZPNOLWZKACSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)OC4=CC(=CC=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 3 Bromophenoxy 2 Phenylquinazoline and Analogous Quinazoline Systems

General Synthetic Strategies for Quinazoline (B50416) Core Construction

The quinazoline scaffold is a privileged heterocyclic motif found in numerous bioactive compounds and functional materials. mdpi.com Its synthesis has been a subject of extensive research, leading to a variety of effective methodologies.

Established Reaction Pathways for Quinazoline Synthesis

Classical methods for quinazoline synthesis have been instrumental in the development of this field. These reactions typically involve the cyclization of appropriately substituted aniline (B41778) derivatives. Some of the most prominent established pathways include:

Bischler-Napieralski-type reactions: This involves the cyclization of N-acyl-2-aminoaryl ketones or aldehydes.

Niementowski Reaction: This is the condensation of anthranilic acid with amides or formamide (B127407) to produce quinazolinones, which can be further modified. frontiersin.org

Friedländer Annulation: This involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group.

Aza-Wittig Reaction: The reaction of N-imidoyliminophosphoranes with aldehydes provides a route to quinazolines. frontiersin.orgnih.gov

These foundational methods, while effective, often require harsh reaction conditions and may have limitations in terms of substrate scope and functional group tolerance. arkat-usa.org

A common precursor for 4-substituted quinazolines is 2-phenylquinazolin-4(3H)-one. This intermediate can be synthesized through various established methods, such as the reaction of 2-aminobenzamide (B116534) with benzaldehyde (B42025) or the oxidation of 2-aminobenzophenone (B122507) in the presence of an ammonia (B1221849) source. The resulting quinazolinone can then be halogenated, typically at the 4-position using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), to yield a 4-chloro-2-phenylquinazoline (B1330423). This activated intermediate is then primed for nucleophilic substitution to introduce the desired phenoxy group.

Modern Catalytic Approaches in Quinazoline Synthesis

To overcome the limitations of classical methods, significant efforts have been directed towards the development of modern catalytic systems that offer higher efficiency, milder reaction conditions, and broader substrate applicability.

Transition metal catalysis has revolutionized the synthesis of quinazolines, enabling novel bond formations and reaction pathways. mdpi.comresearchgate.net

Copper (Cu) Catalysis: Copper catalysts are widely used due to their low cost and versatile reactivity. mdpi.com Copper-catalyzed methods for quinazoline synthesis include aerobic oxidative cyclization of 2-aminobenzylamines with aldehydes, tandem reactions of (2-aminophenyl)methanols with aldehydes and an ammonia source, and the coupling of (2-bromophenyl)methylamines with amidines. mdpi.comorganic-chemistry.org For instance, CuO nanoparticles have been employed for the aerobic oxidative coupling of aromatic alcohols and amidines. mdpi.com

Palladium (Pd) Catalysis: Palladium catalysts are highly effective for cross-coupling reactions. A notable application is the three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids to furnish diverse quinazoline derivatives. organic-chemistry.orgnih.gov

Manganese (Mn) Catalysis: As an earth-abundant and less toxic metal, manganese has emerged as an attractive catalyst. nih.gov Manganese-catalyzed reactions for quinazoline synthesis include the dehydrogenative coupling of 2-aminobenzyl alcohols with primary amides or nitriles. mdpi.comresearchgate.net For example, α-MnO₂ has been utilized as a robust and reusable heterogeneous catalyst for the synthesis of quinazolines from 2-aminobenzylamines and alcohols. mdpi.comfrontiersin.org

| Catalyst | Starting Materials | Reaction Type | Reference |

|---|---|---|---|

| Copper (CuCl) | (2-aminophenyl)methanols, aldehydes, ceric ammonium (B1175870) nitrate | One-pot tandem multi-component reaction | mdpi.com |

| Palladium (Pd(OAc)₂) | 2-aminobenzonitriles, aldehydes, arylboronic acids | Three-component tandem reaction | organic-chemistry.orgnih.gov |

| Manganese (α-MnO₂) | 2-aminobenzylamines, alcohols | Acceptorless dehydrogenative coupling | mdpi.comfrontiersin.org |

Growing concerns about the cost and toxicity of residual metals in final products have spurred the development of metal-free and organocatalytic synthetic routes. mdpi.comfrontiersin.org These methods often rely on the use of small organic molecules or reagents like iodine to promote the desired transformations.

An efficient, metal-free, room temperature method for the preparation of 4-phenoxy-2-phenylquinazoline derivatives has been developed utilizing aryne chemistry. nih.govrsc.orgrsc.org This approach involves the in situ generation of an aryne from a precursor like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) and cesium fluoride (B91410). The highly reactive aryne then couples with 2-phenylquinazolin-4(3H)-one to directly install the phenoxy group at the 4-position. nih.gov This methodology offers a mild and efficient route to the target compound and its analogues.

Other metal-free approaches include iodine-catalyzed oxidative C(sp³)-H amination of 2-aminobenzophenones with benzylamines and Lewis acid-catalyzed reactions. mdpi.com Organocatalysts such as 4,6-dihydroxysalicylic acid have been used for the oxidative condensation of o-aminobenzylamines and benzylamines. frontiersin.org Furthermore, some reactions can proceed without any catalyst, such as the reaction of 2-aminobenzamides with an excess of an aldehyde in water. rsc.org

Environmentally Benign and Efficient Synthetic Protocols

Green chemistry principles are increasingly being integrated into synthetic organic chemistry to develop more sustainable processes.

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. frontiersin.orgnih.govresearchgate.net The synthesis of quinazolines and quinazolinones has greatly benefited from this technology. nih.gov Microwave-assisted methods have been successfully applied to various quinazoline syntheses, including the Niementowski reaction and the condensation of N-arylamidines with aldehydes. frontiersin.orgnih.gov The use of microwave heating can significantly reduce reaction times from hours to minutes. rsc.org For instance, the synthesis of quinazolinone derivatives from 2-aminobenzamides and succinic anhydride (B1165640) can be efficiently performed using microwave irradiation in the bio-sourced solvent pinane. rsc.org

| Reaction | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Quinazolinone Synthesis | 3-6 hours, 48-89% yield | 10-20 minutes, 66-97% yield | researchgate.net |

| Aza-Wittig reaction | Longer reaction times | 3-4 minutes, good yields | frontiersin.orgnih.gov |

One-Pot and Cascade Reaction Strategies

One-pot and cascade reactions represent a highly efficient and atom-economical approach to the synthesis of complex molecules like 4-(3-Bromophenoxy)-2-phenylquinazoline from simple precursors, minimizing the need for isolation and purification of intermediates.

A plausible one-pot synthesis of the key intermediate, 2-phenylquinazolin-4(3H)-one, can be achieved through a palladium-catalyzed cascade reaction. nih.gov This process can start from readily available o-nitrobenzamides and benzyl (B1604629) alcohol. The cascade involves alcohol oxidation to the corresponding aldehyde, nitro group reduction to an amine, intramolecular condensation to form the quinazolinone ring, and subsequent dehydrogenation, all occurring in a single reaction vessel without the addition of external oxidants or reductants. nih.gov

Another efficient approach involves the catalyst- and solvent-free one-pot, three-component reaction of isatoic anhydride, an appropriate amine, and an orthoester under thermal or microwave conditions to yield 2,3-disubstituted quinazolin-4(3H)-ones. rsc.org By utilizing ammonium acetate (B1210297) in place of a primary amine, this method can be adapted for the synthesis of 2-substituted quinazolin-4(3H)-ones. rsc.org For the synthesis of the 2-phenylquinazolin-4(3H)-one precursor, isatoic anhydride, benzaldehyde, and a nitrogen source like ammonium acetate could be employed in a one-pot fashion.

These one-pot strategies for the synthesis of the 2-phenylquinazolin-4(3H)-one core are advantageous due to their operational simplicity and reduced waste generation. The resulting quinazolinone can then be further functionalized to introduce the 3-bromophenoxy group at the C4 position.

| Strategy | Reactants | Key Features | Reference |

| Palladium-Catalyzed Cascade | o-Nitrobenzamide, Benzyl Alcohol | Hydrogen-transfer mediated, oxidant- and reductant-free. | nih.gov |

| Three-Component Reaction | Isatoic Anhydride, Benzaldehyde, Ammonium Acetate | Catalyst- and solvent-free, high atom economy. | rsc.org |

Solvent-Free and Aqueous Media Syntheses

In line with the principles of green chemistry, synthetic methodologies that minimize or eliminate the use of volatile organic solvents are highly desirable.

Solvent-free conditions have been successfully applied to the synthesis of 2-phenylquinazolin-4(3H)-ones. researchgate.net For instance, the oxidative condensation of 2-aminobenzamides and benzyl alcohols can be mediated by t-BuONa under solvent-free conditions, providing an environmentally benign route to the quinazolinone core. researchgate.net Another solvent-free approach involves the reaction of anthranilic acid with amides in the presence of montmorillonite (B579905) K-10 clay as a reusable catalyst. researchgate.net

Syntheses in aqueous media offer an attractive alternative, utilizing the unique properties of water to promote organic reactions. The synthesis of 2,3-dihydroquinazolinones and their subsequent oxidation to quinazolin-4(3H)-ones has been demonstrated in water using graphene oxide nanosheets as a catalyst. rsc.org This "on-water" synthesis is often accompanied by carbocatalysis and can offer high yields and selectivity. rsc.org

| Medium | Reactants | Catalyst/Conditions | Key Features | Reference |

| Solvent-Free | 2-Aminobenzamide, Benzyl Alcohol | t-BuONa | Environmentally benign, no organic solvent. | researchgate.net |

| Solvent-Free | Anthranilic Acid, Benzamide (B126) | Montmorillonite K-10 | Reusable catalyst. | researchgate.net |

| Aqueous | Anthranilamide, Benzaldehyde | Graphene Oxide, Oxone | "On-water" synthesis, green conditions. | rsc.org |

Synthetic Approaches to 4-Phenoxyquinazoline (B3048288) Derivatives

The introduction of the phenoxy group at the C4 position of the quinazoline ring is a crucial step in the synthesis of the target molecule. Two powerful methods for this transformation are aryne chemistry and nucleophilic aromatic substitution.

Aryne Chemistry Applications in Phenoxyquinazoline Synthesis

Aryne chemistry provides a mild and efficient metal-free method for the formation of aryl-heteroaryl ether linkages. nih.govrsc.orgresearchgate.netsemanticscholar.org The synthesis of 4-phenoxy-2-phenylquinazoline can be achieved by reacting 2-phenylquinazolin-4(3H)-one with an in situ generated benzyne (B1209423) intermediate. nih.govrsc.orgresearchgate.netsemanticscholar.org The benzyne can be generated from precursors like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate in the presence of a fluoride source such as cesium fluoride (CsF). nih.govrsc.orgresearchgate.netsemanticscholar.org To synthesize the target molecule, this compound, a 3-bromobenzyne intermediate would be required. This could be generated from a suitably substituted precursor, such as 1-bromo-3-fluoro-2-(trimethylsilyl)benzene (B3275958) or a related triflate.

The reaction proceeds at room temperature and generally gives high yields of the desired 4-phenoxyquinazoline derivatives. nih.govrsc.orgresearchgate.netsemanticscholar.org This methodology is notable for its operational simplicity and broad substrate scope. nih.govrsc.orgresearchgate.netsemanticscholar.org

| Aryne Precursor | Fluoride Source | Solvent | Yield of 4-phenoxy-2-phenylquinazoline | Reference |

| 2-(trimethylsilyl)phenyl trifluoromethanesulfonate | CsF | Acetonitrile | 89% | nih.govsemanticscholar.org |

| 2-(trimethylsilyl)phenyl trifluoromethanesulfonate | KF/18-crown-6 | Acetonitrile | 48% | nih.gov |

Nucleophilic Aromatic Substitution (SNAr) Pathways for 4-Substitution

Nucleophilic aromatic substitution (SNAr) is a classical and widely used method for the functionalization of heteroaromatic rings. The C4 position of the quinazoline ring is highly activated towards nucleophilic attack, especially when a good leaving group like a halogen is present. mdpi.com

The synthesis of this compound via an SNAr pathway would typically involve the reaction of 4-chloro-2-phenylquinazoline with 3-bromophenol (B21344). The 4-chloro-2-phenylquinazoline precursor can be readily prepared from 2-phenylquinazolin-4(3H)-one by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The subsequent reaction with 3-bromophenol, usually in the presence of a base like potassium carbonate or sodium hydride, in a polar aprotic solvent such as DMF or DMSO, would afford the desired product. The high reactivity of the C4 position ensures regioselective substitution. mdpi.com

Strategies for Introducing Bromo-Substituents on the Phenyl Ring and Quinazoline Scaffold (General)

The introduction of bromine atoms onto the quinazoline scaffold or its phenyl substituents can be achieved through various bromination reactions, typically involving electrophilic aromatic substitution.

Bromination Reactions in Quinazoline Chemistry

Direct bromination of the quinazoline ring system can lead to the formation of various bromo-substituted derivatives. For instance, the synthesis of 6-bromo-2-phenyl-3-substituted-4-quinazolinones has been reported, where the bromine is incorporated into the benzoyl portion of the quinazoline ring. researchgate.net Similarly, 6,8-dibromo-2-arylquinazolin-4(3H)-ones can be synthesized from 2-amino-3,5-dibromobenzamide. nih.gov

Palladium-catalyzed C-H activation offers a modern and highly regioselective method for the halogenation of 2-arylquinazolines. researchgate.net Using N-bromosuccinimide (NBS) as the bromine source in the presence of a palladium(II) catalyst, ortho-bromination of the 2-phenyl ring can be achieved with high efficiency. researchgate.net This method is particularly useful for introducing a bromine atom at a specific position on the 2-phenyl substituent.

Furthermore, bromination of the precursor molecules can be a viable strategy. For example, 5-bromoanthranilic acid can be used as a starting material to synthesize 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one, which can be further elaborated. nih.gov

| Substrate | Brominating Agent | Catalyst/Conditions | Position of Bromination | Reference |

| 2-Arylquinazolines | NBS | Pd(OAc)₂ | ortho-position of the 2-aryl group | researchgate.net |

| Anthranilic acid | NBS | Acetonitrile | 5-position of anthranilic acid | nih.gov |

| 2-Aminobenzamide | NBS | Chloroform | 3,5-positions of 2-aminobenzamide | nih.gov |

Building Blocks with Pre-Existing Bromine Functionality

The synthesis of this compound and its analogs frequently employs strategies that incorporate bromine-containing precursors. This approach allows for the regioselective placement of the bromine atom, which can be crucial for subsequent chemical modifications or for its role in structure-activity relationship studies. The most prevalent method involves the nucleophilic aromatic substitution (SNAr) reaction, where a halogen at the C4 position of the quinazoline ring is displaced by a nucleophile. mdpi.comchim.it

A primary strategy for synthesizing the target compound, this compound, involves the reaction between a 4-halo-2-phenylquinazoline and 3-bromophenol. The chlorine atom at the 4-position of the quinazoline is highly susceptible to nucleophilic attack. mdpi.comresearchgate.net This reactivity is fundamental to the formation of the desired ether linkage.

The synthesis begins with the preparation of the key intermediate, 4-chloro-2-phenylquinazoline. This is typically achieved by the chlorination of 2-phenylquinazolin-4(3H)-one. nih.gov Once the chloro-quinazoline is obtained, it can be reacted with 3-bromophenol in the presence of a base to yield this compound.

An alternative, yet equally viable, strategy involves utilizing a quinazoline scaffold that is itself brominated. For instance, 6-bromo-4-chloro-2-phenylquinazoline (B1524381) can serve as a key building block. nih.gov This intermediate can be synthesized from 2-amino-5-bromobenzamide (B60110) through cyclocondensation with benzaldehyde, followed by chlorination. nih.gov The resulting 6-bromo-4-chloro-2-phenylquinazoline can then react with various phenols to produce a range of 6-bromo-4-phenoxy-2-phenylquinazoline analogs. This method is particularly useful for creating a library of compounds where the bromine atom is fixed on the quinazoline core.

The table below illustrates the synthesis of various quinazoline derivatives using building blocks with pre-existing bromine functionality, based on the nucleophilic aromatic substitution methodology.

| Product | Quinazoline Precursor | Brominated Building Block | Reaction Type | Yield (%) |

|---|---|---|---|---|

| This compound | 4-Chloro-2-phenylquinazoline | 3-Bromophenol | Nucleophilic Aromatic Substitution (SNAr) | N/A |

| 6-Bromo-4-(phenylamino)-2-phenylquinazoline | 6-Bromo-4-chloro-2-phenylquinazoline | Aniline | Nucleophilic Aromatic Substitution (SNAr) | N/A |

| N-(3-Bromophenyl)-6-iodo-2-phenylquinazolin-4-amine | 4-Chloro-6-iodo-2-phenylquinazoline | 3-Bromo-N-methylaniline | Nucleophilic Aromatic Substitution (SNAr) | 73 nih.gov |

| 6-Bromo-N-(3-bromophenyl)-2-phenylquinazolin-4-amine | 6-Bromo-4-chloro-2-phenylquinazoline | 3-Bromo-N-methylaniline | Nucleophilic Aromatic Substitution (SNAr) | 72 nih.gov |

Research has also explored the synthesis of quinazolines where the bromine atom is located on the phenyl ring at the 2-position. For example, 2-(3-bromophenyl)-4-cyanoquinazoline has been synthesized from its corresponding 4-chloro derivative. mdpi.com This highlights the versatility of using brominated building blocks to introduce bromine at various positions within the final quinazoline structure. The synthesis of 6-bromo-4-alkylthioquinazoline compounds has been achieved starting from brominated anthranilic acid, further demonstrating the utility of incorporating bromine at the earliest stages of the synthetic sequence. nih.gov

Structure Activity Relationship Sar Studies of Quinazoline Derivatives Focus on Structural Modifications and Mechanistic Insights

Conformational Analysis and Stereochemical Influences on Activity

Theoretical calculations and structural elucidation techniques, such as X-ray crystallography, have shown that the bonds connecting substituents at the C-2 and C-4 positions to the quinazoline (B50416) ring have a degree of rotational freedom. scielo.brscielo.br This flexibility allows the molecule to adopt various conformations. For instance, in 4-phenoxy-2-phenylquinazoline derivatives, the dihedral angles between the quinazoline core and the phenyl and phenoxy rings are crucial determinants of biological activity. A "U-shaped" conformation has been identified in some active quinazolinone derivatives, which is thought to be important for their inhibitory activity against certain enzymes.

Stereochemistry also plays a pivotal role. In cases where a chiral center is present, different enantiomers can exhibit significantly different biological activities. This highlights the importance of stereospecific interactions with the molecular target.

Impact of Substituents on the Quinazoline Ring System (General)

The biological activity of quinazoline derivatives can be finely tuned by altering the substituents on the core ring system. The electronic and steric properties of these substituents influence the molecule's affinity for its target, as well as its pharmacokinetic properties.

Substitutions at the C-2, C-3, and C-4 positions of the quinazoline ring have been extensively studied and are known to be critical for activity.

C-2 Position: The presence of a phenyl group at the C-2 position is a common feature in many active quinazoline derivatives. nih.gov This phenyl ring can engage in crucial hydrogen bonding and hydrophobic interactions within the active site of enzymes. nih.gov The substitution pattern on this C-2 phenyl ring also modulates activity. For instance, the presence of ortho-substituents can influence the N-alkylation versus O-alkylation of the quinazolin-4(3H)-one scaffold, suggesting a key role for steric factors. researchgate.net Electron-releasing substituents at the C-2 position of a quinazolin-4-one scaffold have been found to be a requirement for certain activities. nih.gov

C-3 Position: Modifications at the N-3 position are also significant. The introduction of various substituents, including substituted aromatic rings, can be essential for activities like antimicrobial effects. researchgate.net For instance, in a series of quinazolin-4-one/3-cyanopyridin-2-one hybrids, the nature of the substituent at the N-3 position of the quinazoline moiety significantly influenced antiproliferative activity, with an allyl group showing a pronounced effect. mdpi.com

C-4 Position: The C-4 position is a key site for modification in many potent quinazoline-based inhibitors. The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore for epidermal growth factor receptor (EGFR) inhibitors. nih.govnih.gov In the case of 4-(3-Bromophenoxy)-2-phenylquinazoline, the phenoxy group at this position is crucial. The nature of this substituent can dramatically alter the compound's biological profile.

Table 1: General Impact of Substituents at Key Positions of the Quinazoline Ring

| Position | Common Substituent | General Effect on Activity | Example Interaction |

|---|---|---|---|

| C-2 | Phenyl or Substituted Phenyl | Often crucial for binding and potency. Steric and electronic properties of substituents on the phenyl ring can fine-tune activity. | Hydrophobic interactions, hydrogen bonding with enzyme active sites. nih.gov |

| N-3 | Alkyl, Aryl, or Heterocyclic groups | Modulates activity and selectivity. Can influence pharmacokinetic properties. | Can be essential for antimicrobial and antiproliferative activities. researchgate.netmdpi.com |

| C-4 | Anilino or Phenoxy groups | A key determinant of target specificity (e.g., EGFR inhibition). Substituents on the peripheral ring are critical. | Forms key interactions in the ATP-binding pocket of kinases. nih.govnih.gov |

The introduction of halogen atoms, such as bromine, onto the quinazoline scaffold is a common strategy in medicinal chemistry to enhance biological activity. Halogens can influence a molecule's lipophilicity, electronic properties, and metabolic stability.

Studies have shown that the presence of a halogen at the C-6 position of the quinazoline ring can improve anticancer effects. nih.gov For example, 6-bromo quinazoline derivatives have been designed and synthesized as potent cytotoxic agents. nih.gov Similarly, halogen substitution on a peripheral phenyl ring, such as the 3-bromo substitution in this compound, can be advantageous for antiproliferative activity. mdpi.com In a study of 2-phenylquinazoline-4-carboxylic acid derivatives, halogen substitution on the terminal phenyl ring, including a 3-bromo substituent, resulted in higher activity against Aurora A kinase. mdpi.com

Table 2: Effect of Halogenation on the Activity of Quinazoline Derivatives

| Position of Halogen | Type of Halogen | Observed Effect on Biological Activity |

|---|---|---|

| C-6 of Quinazoline | Bromine | Can enhance anticancer activity. nih.gov |

| Peripheral Phenyl Ring | Bromine, Chlorine, Fluorine | Often leads to increased potency. The position of the halogen is critical (meta-substitution can be favorable). mdpi.commdpi.com |

The phenoxy group, particularly when attached to the C-4 position of the quinazoline ring, is a significant pharmacophoric element. This moiety can participate in various non-covalent interactions, including hydrophobic and van der Waals interactions, which are crucial for binding to molecular targets.

The substitution pattern on the phenoxy ring is a critical determinant of activity. For this compound, the bromine atom is in the meta position. The position of substituents on this peripheral ring can drastically alter the compound's biological profile. For example, in a series of 4-phenoxyquinoline derivatives (a related scaffold), electron-withdrawing groups on the terminal phenyl rings were found to be beneficial for improving antitumor activity. The meta-position for substituents on an aniline (B41778) group at C-4 has also been shown to be more suitable than ortho-substituents for certain inhibitory activities. nih.gov The presence of the bromine atom in the meta position of the phenoxy ring likely influences the electronic distribution and conformational preference of the molecule, thereby affecting its interaction with its biological target.

Linker Group and Peripheral Substituent Effects on Molecular Interactions

In many quinazoline-based enzyme inhibitors, a linker group provides the necessary flexibility for the molecule to adopt an optimal binding conformation. The length and composition of the linker are critical. For instance, in a series of 4-anilino-quinazoline derivatives, a longer chain linker between the quinazoline core and a triazole moiety was found to be favorable for inhibitory activity toward both EGFR and VEGFR2.

Peripheral substituents, such as those on the C-2 phenyl ring or the C-4 phenoxy ring, are key for modulating potency and selectivity. Small hydrophobic substituents, such as halogens or methyl groups, in the para and meta positions of a terminal benzene (B151609) ring have been shown to lead to elevated inhibitory activity. In contrast, ortho-substitution often results in less potent compounds, likely due to steric hindrance.

Mechanistic Insights from Structural Modifications on Molecular Targets (General Principles)

Structural modifications of quinazoline derivatives provide valuable insights into their mechanisms of action. Many quinazoline-based compounds exert their biological effects by inhibiting specific molecular targets, such as protein kinases or tubulin.

EGFR Inhibition: A significant number of quinazoline derivatives, particularly those with a 4-anilino or 4-phenoxy moiety, are potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.govnih.govatlantis-press.com These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain. frontiersin.org The quinazoline core mimics the adenine (B156593) ring of ATP, while the peripheral substituents engage in specific interactions with amino acid residues in the active site. frontiersin.org Structural modifications, such as the introduction of specific substituents at the C-6 and C-7 positions of the quinazoline ring, have been instrumental in developing selective and potent EGFR inhibitors. nih.gov

Tubulin Polymerization Inhibition: Another important mechanism of action for some quinazoline derivatives is the inhibition of tubulin polymerization. researchgate.netnih.govnih.gov These compounds can bind to the colchicine (B1669291) binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. researchgate.netnih.gov The SAR for tubulin inhibitors often differs from that of EGFR inhibitors, highlighting how structural modifications can direct a compound to different molecular targets. For instance, certain 2-styrylquinazolin-4(3H)-ones have been identified as potent inhibitors of tubulin polymerization.

The diverse biological activities of quinazoline derivatives underscore the versatility of this scaffold. Through careful structural modifications, it is possible to design compounds with high potency and selectivity for a variety of molecular targets, leading to the development of novel therapeutic agents.

Compound Names Mentioned in the Article

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment in Quinazoline Research

Spectroscopic Methods for Molecular Structure Confirmation

Spectroscopic techniques are indispensable for elucidating the molecular architecture of synthetic compounds. Methods such as NMR, FTIR, and UV-Vis spectroscopy each provide unique insights into the chemical environment of atoms, the nature of chemical bonds, and the electronic properties of the molecule, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR: A proton NMR spectrum for 4-(3-Bromophenoxy)-2-phenylquinazoline would be expected to show a complex pattern of signals in the aromatic region (typically 7.0-9.0 ppm). The spectrum would feature distinct multiplets corresponding to the protons on the quinazoline (B50416) core, the 2-phenyl group, and the 3-bromophenoxy moiety. The integration of these signals would correspond to the number of protons in each chemical environment. The coupling patterns (splitting of signals) would provide information about adjacent protons, helping to confirm the substitution pattern on each aromatic ring.

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts would be indicative of the carbon's local electronic environment. For instance, carbons bonded to nitrogen or oxygen would appear at higher chemical shifts (downfield) compared to standard aromatic carbons. The carbon atoms in the quinazoline ring system would have characteristic shifts, and the presence of the bromine atom would influence the chemical shifts of the carbons in the phenoxy ring.

A lack of published, peer-reviewed NMR data for this specific compound prevents the creation of a definitive data table of chemical shifts and coupling constants.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The resulting spectrum is a unique "fingerprint" of the molecule's functional groups.

For this compound, the FTIR spectrum would be expected to display several characteristic absorption bands. Key vibrational modes would include:

C=N stretching from the quinazoline ring, typically observed in the 1620-1580 cm⁻¹ region.

C=C stretching vibrations from the multiple aromatic rings, appearing in the 1600-1450 cm⁻¹ range.

C-O-C stretching from the ether linkage, which would produce strong bands in the 1250-1050 cm⁻¹ region.

C-Br stretching from the bromophenoxy group, typically found in the lower frequency region of the spectrum.

Aromatic C-H stretching would be visible as a group of bands just above 3000 cm⁻¹.

Without an experimental spectrum, a table of specific vibrational frequencies cannot be compiled.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the aromatic rings in this compound, absorb UV or visible light to promote electrons to higher energy orbitals. The spectrum typically shows one or more absorption maxima (λ_max). The extensive π-conjugated system of the 2-phenylquinazoline (B3120039) core, extended by the phenoxy group, would be expected to result in significant UV absorption. The precise λ_max values would depend on the solvent used for the analysis.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (molecular formula: C₂₀H₁₃BrN₂O), the exact mass can be calculated. High-resolution mass spectrometry (HRMS) would be able to confirm this mass with high precision, thereby verifying the elemental formula. The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This would result in two peaks of similar intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺). Analysis of the fragmentation pattern could reveal the loss of specific structural components, such as the bromophenoxy group, further confirming the molecule's structure.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared to the theoretical values calculated from the molecular formula. For C₂₀H₁₃BrN₂O, the theoretical elemental composition would be:

Carbon: 63.68%

Hydrogen: 3.47%

Nitrogen: 7.43%

Bromine: 21.18%

Oxygen: 4.24%

Experimental results from elemental analysis must fall within a narrow margin of error (typically ±0.4%) of these theoretical values to confirm the purity and elemental composition of the synthesized compound.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(3-Bromophenoxy)-2-phenylquinazoline, and what are the critical reaction conditions to consider?

- Methodological Answer : A typical route involves nucleophilic aromatic substitution or coupling reactions. For example, 2-phenylquinazoline derivatives can react with 3-bromophenol under reflux in polar aprotic solvents (e.g., DMF, acetonitrile) with a base like KOH or NaH. Key parameters include temperature control (80–120°C), reaction time (4–12 hours), and stoichiometric ratios (1:1.2 quinazoline:phenol). Monitoring via TLC or HPLC ensures completion. Analogous syntheses, such as 4-(methylthio)-2-phenylquinazoline, achieved 91% yield using KOH in methanol/water with iodomethane .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and carbons to confirm substitution patterns.

- X-ray crystallography : Resolves dihedral angles between the quinazoline core and substituents (e.g., 13.95° in 4-(methylthio)-2-phenylquinazoline ).

- IR spectroscopy : Identifies C-Br stretches (~500–600 cm⁻¹) and C-O-C linkages.

- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z ~405).

Q. What are the reported biological activities of quinazoline derivatives structurally similar to this compound?

- Methodological Answer : Analogues like 6-(1H-imidazol-1-yl)-2-phenylquinazoline (CR4056) exhibit MAO-A inhibition (IC50 = 202.7 nM) and binding to imidazoline receptors, suggesting neuropharmacological potential . Bromophenoxy substitutions may enhance lipophilicity and target engagement in enzyme inhibition assays.

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during scale-up synthesis?

- Methodological Answer :

- Solvent optimization : Replace methanol with DMF to improve solubility of aromatic intermediates .

- Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) for faster kinetics.

- Stoichiometry adjustments : Use a 10% excess of 3-bromophenol to drive the reaction to completion.

- Purification : Employ gradient recrystallization (e.g., ether/hexane) to remove unreacted starting materials .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts) during structural elucidation?

- Methodological Answer :

- 2D NMR (HSQC/HMBC) : Correlate ambiguous proton-carbon couplings to confirm connectivity.

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)).

- Iterative refinement : Cross-validate crystallographic data (e.g., C–H···N interactions in packing diagrams ) with spectroscopic results.

- Peer validation : Consult literature analogs (e.g., 4-phenylthiazole derivatives ) for benchmark shifts.

Q. How does the substitution pattern on the quinazoline ring influence biological activity?

- Methodological Answer :

- Electron-withdrawing groups (e.g., Br) : Increase electrophilicity, enhancing interactions with enzyme active sites (e.g., MAO-A’s FAD cofactor ).

- Phenoxy vs. alkylthio substituents : Phenoxy groups improve π-π stacking in hydrophobic pockets, while thioethers may modulate redox activity.

- SAR studies : Test derivatives with varying para/meta substituents on the phenyl ring to map steric and electronic effects.

Q. What crystallographic insights have been gained from studies on analogous quinazoline compounds?

- Methodological Answer :

- Dihedral angles : In 4-(methylthio)-2-phenylquinazoline, the phenyl ring and quinazoline plane form a 13.95° angle, affecting molecular stacking along the [010] axis .

- Intermolecular interactions : Weak C–H···N hydrogen bonds stabilize crystal packing, which can be replicated in bromophenoxy analogs to predict solubility.

- Thermal parameters : Anisotropic displacement parameters (ADPs) reveal conformational flexibility in substituents, guiding drug design for rigid targets.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or reaction yields for this compound derivatives?

- Methodological Answer :

- Reproducibility checks : Verify solvent purity (e.g., anhydrous vs. technical-grade DMF) and heating methods (oil bath vs. microwave).

- Control experiments : Synthesize a reference compound (e.g., 4-methylthio analog ) under identical conditions.

- Statistical analysis : Use ANOVA to compare yields across multiple trials and identify outliers.

- Literature cross-referencing : Compare with structurally similar compounds, such as 4-(4-chlorophenyl)quinazolines, to contextualize results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。